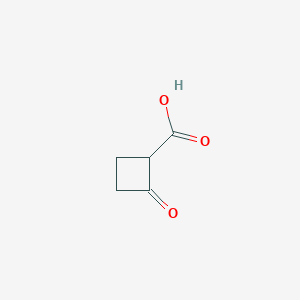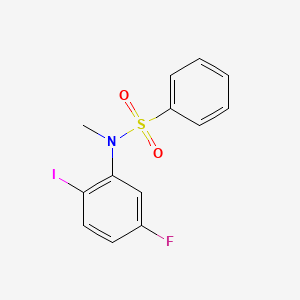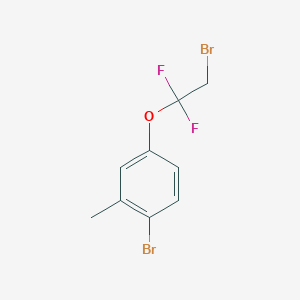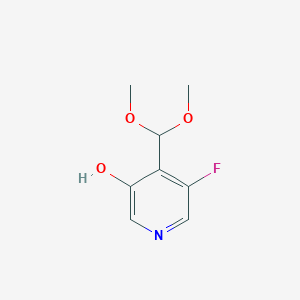
2-Oxocyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxocyclobutanecarboxylic acid is an organic compound with the molecular formula C₅H₆O₃. It is a derivative of cyclobutanecarboxylic acid, featuring a ketone group at the 2-position of the cyclobutane ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxocyclobutanecarboxylic acid typically involves the following steps:
Preparation of Methyl Triphenylphosphine Iodide (II): This intermediate is prepared using standard iodination techniques.
Preparation of 3-Benzal Cyclobutanol (III): This involves the reaction of cyclobutanone with benzaldehyde.
Preparation of Methyl-Benzenesulfonic Acid-3-Benzal Cyclobutanol Ester (IV): This esterification step uses benzenesulfonic acid.
Preparation of 3-Benzal Cyclobutanecarbonitrile (V): This involves the conversion of the ester to a nitrile.
Preparation of 3-Benzal Cyclobutylcarboxylic Acid (VI): This step involves hydrolysis of the nitrile.
Preparation of this compound (VIII): The final step involves oxidation of the cyclobutylcarboxylic acid.
Industrial Production Methods: Industrial production methods for this compound often involve the use of cost-effective starting materials and conventional equipment. One method includes the ozonation of cyclobutylcarboxylic acid, which avoids the use of highly toxic reagents like osmium tetroxide .
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for converting the carboxylic acid group to acyl chlorides.
Major Products:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of acyl chlorides and esters.
Aplicaciones Científicas De Investigación
2-Oxocyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, including kinase inhibitors and thrombin inhibitors.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-oxocyclobutanecarboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It participates in oxidative and reductive metabolic pathways, influencing the synthesis and degradation of other compounds.
Comparación Con Compuestos Similares
Cyclobutanecarboxylic Acid: Lacks the ketone group at the 2-position.
Cyclobutanone: Lacks the carboxylic acid group.
Cyclobutylamine: Contains an amine group instead of a carboxylic acid group.
Uniqueness: 2-Oxocyclobutanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on the cyclobutane ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5H6O3 |
|---|---|
Peso molecular |
114.10 g/mol |
Nombre IUPAC |
2-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3(4)5(7)8/h3H,1-2H2,(H,7,8) |
Clave InChI |
FZEPARZCAPJYHN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13089364.png)


![(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B13089383.png)

![2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13089392.png)
![9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B13089399.png)
![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)




![4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089454.png)

